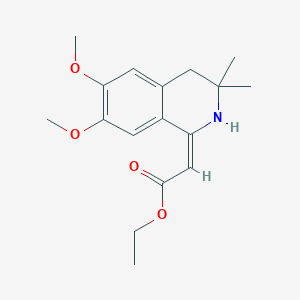
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-acetic acid ethyl ester: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the condensation of appropriate precursors under acidic or basic conditions to form the isoquinoline skeleton, followed by methylation reactions to introduce the methoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the methoxy groups to hydroxyl groups.
Reduction: : Reducing the double bond in the isoquinoline ring.
Substitution: : Replacing one of the methoxy groups with another functional group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Production of saturated isoquinoline derivatives.
Substitution: : Generation of various substituted isoquinolines depending on the reagent used.
科学研究应用
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用机制
The exact mechanism of action of this compound is not well-documented, but it likely involves interaction with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in biological processes, leading to the observed biological activities.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of methoxy groups and the isoquinoline core. Similar compounds include other isoquinoline derivatives, which may have different substituents or functional groups. These compounds can be compared based on their biological activities, synthetic routes, and applications.
List of Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Ethyl 6,7-dimethoxy-2',3',5',6'-tetrahydro-1'H'-spiro[indole-3,4'-piperidine]-1-carboxylate
6,7-Dimethoxy-2,2',3,3',5',6'-hexahydro-1'H'-spiro[indole-3,4'-piperidine]-1-carboxylic acid
属性
IUPAC Name |
ethyl (2E)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYTBDESFKGJL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
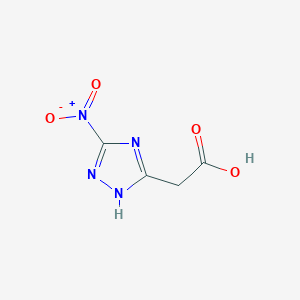
![4-{4,5-bis[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)
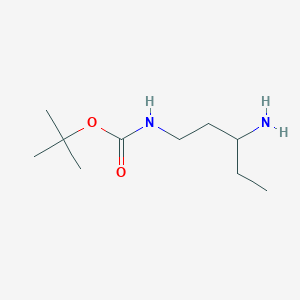
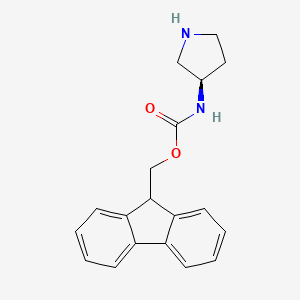
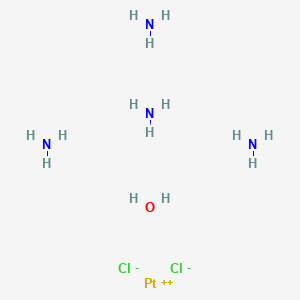
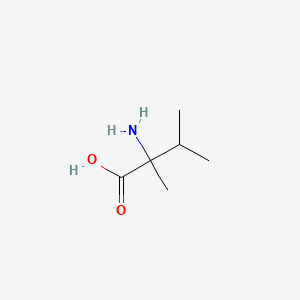
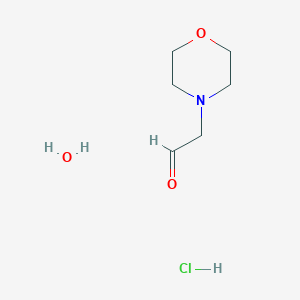
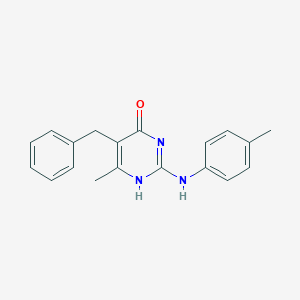
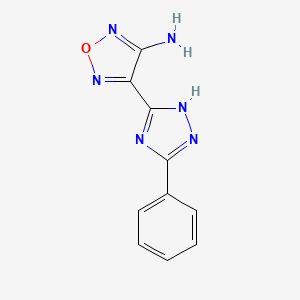
![5-[(4-Pyridinylmethyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B7804426.png)
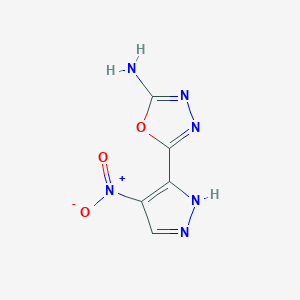
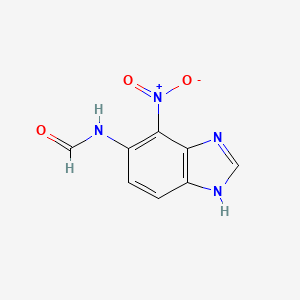
![2,4-Dichloro-6-[[(4-chlorophenyl)amino]methyl]phenol](/img/structure/B7804462.png)
![2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol](/img/structure/B7804469.png)
